molecular formula C14H14BrN3O3S B2491307 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 713502-95-5

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2491307
CAS No.: 713502-95-5
M. Wt: 384.25
InChI Key: SOKWPAVZQNROCQ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H14BrN3O3S

Scientific Research Applications

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Dimethylsulfamoylation: The brominated pyridine is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.

    Coupling Reaction: The final step involves coupling the dimethylsulfamoylated pyridine with a phenyl carboxamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine ring or the dimethylsulfamoyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4, NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and dimethylsulfamoyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide
  • 5-chloro-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
  • 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide

Uniqueness

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, while the dimethylsulfamoyl group can enhance its solubility and biological activity.

Properties

IUPAC Name

5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-18(2)22(20,21)13-5-3-12(4-6-13)17-14(19)10-7-11(15)9-16-8-10/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKWPAVZQNROCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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